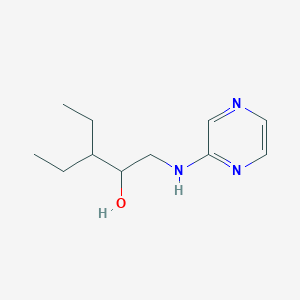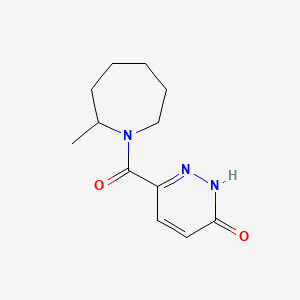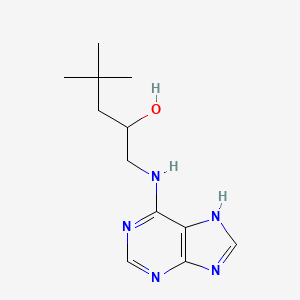
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide-based compound that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to their death. Similarly, it has been shown to inhibit the activity of cancer cell enzymes involved in cell division and proliferation, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, it has also been shown to possess anti-inflammatory and antioxidant properties. It has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, leading to its diverse biological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is its broad-spectrum activity against various bacterial, fungal, and cancer cell lines. This makes it a promising candidate for the development of new drugs to combat these diseases. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile. One area of focus is the development of new drugs based on this compound for the treatment of bacterial, fungal, and cancer diseases. Another area of focus is the elucidation of its mechanism of action, which could lead to a better understanding of its biological effects and potential therapeutic applications. Additionally, the development of new synthetic methods for this compound could improve its solubility and make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile involves the reaction of 3-methyl-4-nitrobenzonitrile with 2-propan-2-ylpyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its antibacterial and antifungal properties have been investigated for the development of new drugs to combat bacterial and fungal infections. Similarly, its anticancer properties have been studied for the development of new cancer therapies.
Properties
IUPAC Name |
3-methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)14-5-4-8-17(14)20(18,19)15-7-6-13(10-16)9-12(15)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNEHUOPZBGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCCC2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)



![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)



